Physaminimin C
Description
Physaminimin C (CAS: 1582259-03-7) is a withanolide, a class of bioactive steroidal lactones predominantly isolated from plants in the genus Physalis. Its molecular formula, C₂₈H₃₈O₈, was established via HRESIMS and ¹³C NMR analyses, revealing a 28-carbon skeleton characteristic of withanolides . Key structural features include:
- A 5β,6β-epoxy moiety in ring B, confirmed by NOESY correlations .
- Hydroxyl groups at C-3β, C-4β, and C-14α, with an additional α-oriented hydroxyl group at C-15 .
- A 1-oxo-2-ene system in ring A, which necessitates cautious solvent selection (e.g., avoiding methanol) during extraction to prevent artifact formation .
This compound exhibits cytotoxicity against A375 human melanoma cells, though specific IC₅₀ values remain unreported in the available literature .
Properties
Molecular Formula |
C28H38O8 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
(1R,2S,3S,5S,6R,8S,9R,12S,13R,18R,19R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-3,8,18,19-tetrahydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-15-en-14-one |
InChI |
InChI=1S/C28H38O8/c1-13-10-21(35-23(32)14(13)2)26(4)18-12-17(29)22-15-11-20(31)28(34)8-5-6-19(30)25(28,3)16(15)7-9-27(18,22)24(33)36-26/h5-6,15-18,20-22,24,29,31,33-34H,7-12H2,1-4H3/t15-,16+,17+,18-,20-,21-,22-,24+,25+,26-,27+,28+/m1/s1 |
InChI Key |
UGYOZPGRLBJJDW-RMOYLLKGSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3C[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@]6([C@@]5(C(=O)C=CC6)C)O)O)[C@H](O2)O)O)C)C |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C2(C3CC(C4C3(CCC5C4CC(C6(C5(C(=O)C=CC6)C)O)O)C(O2)O)O)C)C |
Origin of Product |
United States |
Preparation Methods
The preparation of Physaminimin C involves extraction from natural sources, specifically plants of the genus Physalis . The extraction process typically includes solvent extraction followed by chromatographic techniques to isolate and purify the compound.
Chemical Reactions Analysis
Analysis of Search Results
The provided sources include:
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Chemical reaction optimization using OFAT (one-factor-at-a-time) and DoE (design of experiments) approaches .
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Laboratory protocols for classic reactions (e.g., copper wire in silver nitrate) .
None of these resources reference "Physaminimin C," indicating that it may be a newly discovered compound, a proprietary substance, or a misnomer.
Recommendations for Further Research
To investigate "this compound":
Step 1: Verify Compound Nomenclature
-
Confirm the spelling and IUPAC name of the compound. Example:
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This compound → Potential typo for Physalin C (a known secosteroid from Physalis species).
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Step 2: Consult Specialized Databases
Step 3: Experimental Characterization
If the compound is novel, conduct:
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Synthesis and Isolation : Use chromatography or crystallization.
-
Spectroscopic Analysis :
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NMR for structural elucidation.
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HRMS for molecular formula confirmation.
-
-
Reactivity Profiling :
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Test under acidic/basic conditions (e.g., hydrolysis).
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Oxidative/reductive environments (e.g., H<sub>2</sub>/Pd-C).
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General Reaction Data from Available Sources
While "this compound" data is absent, the search results provide insights into reaction optimization and analysis:
Table 1: Common Reaction Types and Optimization Parameters
Table 2: Evidence of Chemical Reactions
Scientific Research Applications
Physaminimin C has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a research tool to study the biological activities of natural products and their potential therapeutic effects . In chemistry, it serves as a model compound for studying the reactivity and properties of withanolides, a class of compounds to which this compound belongs . In medicine, it is investigated for its potential anti-inflammatory, antimicrobial, and anticancer activities .
Mechanism of Action
The mechanism of action of Physaminimin C involves its interaction with specific molecular targets and pathways in biological systems. It is believed to exert its effects by modulating signaling pathways and interacting with cellular receptors. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Core Structural Similarities and Variations
The following table highlights structural differences between Physaminimin C and its closest analogs:
Impact of Substituents on Bioactivity
- Methoxy Group at C-3 : In Physaminilide F, the α-oriented methoxy group increases steric bulk, which may reduce enzymatic degradation compared to this compound .
- 5,6-Epoxy Orientation: The β-orientation of the epoxy group in this compound is conserved across multiple withanolides and is critical for maintaining structural rigidity, a factor linked to cytotoxic activity .
Stability and Solvent Considerations
This compound’s 1-oxo-2-ene system in ring A renders it susceptible to solvent-induced artifacts. For example, prolonged exposure to methanol converts it into derivatives like compound 8 (methoxy-substituted analog), as shown in time-dependent HPLC studies . This underscores the importance of using non-nucleophilic solvents (e.g., acetonitrile) during isolation.
Comparative Cytotoxicity in Melanoma Models
While direct IC₅₀ data for this compound are lacking, related withanolides provide context:
- Withaferin A: A well-studied analog with IC₅₀ values of 0.5–2.0 μM in melanoma cells, attributed to its 4β,27-diacetoxy groups .
- Physagulin M : Exhibits stronger cytotoxicity than this compound, likely due to additional hydroxylation at C-12 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
